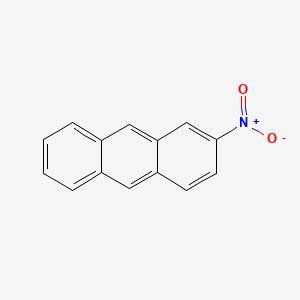

2-Nitroanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWGQBVOKHEKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189413 | |

| Record name | 2-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-69-4 | |

| Record name | 2-Nitroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3586-69-4

This technical guide provides a comprehensive overview of 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. This document details its chemical and physical properties, safety and handling protocols, synthetic methodologies, and metabolic pathways.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₁₄H₉NO₂.[1][2] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 223.23 g/mol | [1][2][3] |

| Melting Point | 180.5 °C | [4] |

| Boiling Point | 364.52 °C (estimate) | [4] |

| Appearance | Yellow-orange solid | [5] |

| Solubility | Insoluble in water | [6] |

| LogP | 3.901 (estimate) | [7] |

| Vapor Pressure | Not available | |

| Density | 1.1814 (estimate) | [4] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Information

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Acute toxicity, inhalation | 4 |

| Specific target organ toxicity, single exposure | 3 (Respiratory tract irritation) |

| Specific target organ toxicity, repeated exposure | 1 |

This data is based on information for similar hazardous substances and may not be fully comprehensive for this compound.

Experimental Protocol for Safe Handling

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses or goggles must be worn.

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled as a powder, a respirator with a particulate filter is recommended.

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Avoid generating dust. If working with a solid, use techniques that minimize aerosolization.

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Synthesis and Analysis

Synthetic Pathway

The synthesis of this compound is typically achieved through the direct nitration of anthracene. While various nitrating agents can be employed, a common method involves the use of nitric acid in an acetic acid solvent.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound based on common nitration procedures for aromatic compounds. For a detailed procedure, refer to J. Chem. Soc., 1965, 5377.

-

Dissolution: Dissolve anthracene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitration: Cool the solution in an ice bath. Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise while maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

Isolation: Pour the reaction mixture into ice water to precipitate the crude this compound.

-

Filtration: Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Metabolism and Toxicity

This compound is known to be a mutagen and a potential carcinogen. Its toxicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.

Metabolic Activation Pathway

The metabolic activation of this compound can occur through two primary pathways: nitroreduction and ring oxidation.

Caption: Metabolic activation of this compound.

The initial step in the primary metabolic activation pathway is the reduction of the nitro group, catalyzed by nitroreductases, to form nitrosoanthracene and subsequently N-hydroxyaminoanthracene. This N-hydroxyaminoanthracene is a reactive intermediate that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Alternatively, cytochrome P450 enzymes can oxidize the aromatic ring system to form dihydrodiols. These metabolites can also undergo further metabolism and contribute to the genotoxicity of this compound. Studies have shown that this compound is metabolized by rat liver microsomes into several products, including trans-5,6-dihydrodiol and trans-7,8-dihydrodiol. The mutagenicity of this compound is dependent on the metabolic reduction of the nitro group.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1000. Synthesis of this compound and N-hydroxy-2-anthrylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. biospectra.us [biospectra.us]

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Nitroanthracene, a valuable building block in organic synthesis and materials science. Due to the challenges associated with the direct nitration of anthracene, which often yields a complex mixture of isomers, this guide focuses on a more controlled, indirect synthetic approach. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Synthesis of this compound

The direct nitration of anthracene typically leads to the formation of 9-nitroanthracene as the major product, making the isolation of the 2-isomer challenging. A more reliable and selective method involves a two-step process starting from the readily available 2-aminoanthracene. This process utilizes a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminoanthracene can be visualized as a two-step process:

-

Diazotization: 2-Aminoanthracene is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Nitro-dediazoniation (Sandmeyer-type reaction): The diazonium salt is then treated with a nitrite source in the presence of a copper catalyst to introduce the nitro group onto the aromatic ring, releasing nitrogen gas.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Aminoanthracene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminoanthracene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the suspension with vigorous stirring.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Nitro-dediazoniation

-

In a separate beaker, prepare a solution of sodium nitrite (2 equivalents) and a catalytic amount of copper(I) oxide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the nitrite/catalyst solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to stir at low temperature for 1-2 hours and then let it warm to room temperature overnight.

-

The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

Purification of this compound

The crude product obtained from the synthesis may contain unreacted starting materials, by-products, and other impurities. A multi-step purification process involving column chromatography followed by recrystallization is recommended to obtain high-purity this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

Step 1: Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

Step 2: Recrystallization

-

Evaporate the solvent from the combined pure fractions under reduced pressure.

-

Dissolve the resulting solid in a minimum amount of a hot solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, acetic acid, or a mixed solvent system like ethanol/water).[1][2][3][4][5]

-

Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

-

For complete crystallization, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3586-69-4 | [6][7] |

| Molecular Formula | C₁₄H₉NO₂ | [6][7] |

| Molecular Weight | 223.23 g/mol | [6][7] |

| Appearance | Yellowish solid | - |

| Melting Point | 182-184 °C | - |

| Boiling Point | 443.9 °C (predicted) | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm | - |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm | - |

| IR (Infrared) | Characteristic NO₂ stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹ | [8] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 223 | [6] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. It is always recommended to acquire and interpret spectra for the synthesized compound and compare them with literature values.

Conclusion

This guide provides a practical framework for the synthesis and purification of this compound. The described two-step synthetic route via a Sandmeyer-type reaction offers a more controlled and selective alternative to direct nitration. The detailed purification protocol, combining column chromatography and recrystallization, is designed to yield a high-purity product suitable for research and development applications. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to the Solubility of 2-Nitroanthracene in Organic Solvents

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 2-nitroanthracene in common organic solvents is limited. This guide provides a comprehensive overview of the expected solubility characteristics based on its chemical structure, detailed experimental protocols for determining its solubility, and, for illustrative purposes, quantitative solubility data for the parent compound, anthracene. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Introduction

This compound (C₁₄H₉NO₂) is a nitrated polycyclic aromatic hydrocarbon (PAH). Its chemical structure, consisting of a three-ring aromatic system with a nitro group substituent, governs its physical and chemical properties, including its solubility. The large, nonpolar anthracene backbone suggests poor solubility in polar solvents like water, while the presence of the polar nitro group may slightly modulate its solubility in organic solvents compared to its parent compound, anthracene. Understanding the solubility of this compound is critical for a variety of research and development applications, including its use as a chemical intermediate, in toxicological studies, and in the development of analytical methods for its detection and quantification.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents and more soluble in nonpolar and moderately polar organic solvents.[1] Aromatic solvents, such as benzene and toluene, and chlorinated solvents, like dichloromethane, are likely to be effective at dissolving this compound due to favorable π-π stacking interactions and dispersion forces. Ketones, such as acetone, and esters, like ethyl acetate, are also expected to be suitable solvents. Alcohols with shorter alkyl chains, such as methanol and ethanol, may exhibit lower solvating power for this largely nonpolar molecule.

Quantitative Solubility Data (Anthracene as a Surrogate)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | - | Slightly Soluble |

| Benzene | - | Slightly Soluble |

| Carbon Disulfide | - | Slightly Soluble |

| Chloroform | - | Slightly Soluble |

| Diethyl Ether | - | Slightly Soluble |

| Ethanol | 16 | 0.076[2] |

| 19.5 | 0.19[2] | |

| 25 | 0.328[2] | |

| Hexane | - | 0.37[2] |

| Methanol | 19.5 | 0.18[2] |

| Toluene | 16.5 | 0.92[2] |

| 100 | 12.94[2] | |

| Xylene | - | Slightly Soluble |

Note: The term "Slightly Soluble" is used where specific quantitative data was not found in the cited sources, but the compound is known to dissolve to some extent.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound like this compound are the gravimetric method and the UV-Vis spectrophotometric method.

4.1. Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[3][4][5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[6]

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

-

Quantification of Dissolved Solute:

-

Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

-

Solubility (mol/L) = (Mass of dissolved solute / Molar mass of this compound) / Volume of solvent (L)

-

4.2. UV-Vis Spectrophotometric Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and follows the Beer-Lambert law.[7][8]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in step 1 of the gravimetric method to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear supernatant from the saturated solution.

-

Dilute the sample accurately with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dlt.ncssm.edu [dlt.ncssm.edu]

- 8. ingentaconnect.com [ingentaconnect.com]

Unveiling the Environmental Presence of 2-Nitroanthracene: A Technical Guide on its Origins, Detection, and Quantification

For Immediate Release

This technical guide provides an in-depth exploration of the environmental prevalence of 2-nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). While not a direct product of natural biological processes, this compound emerges in the environment through the atmospheric transformation of its precursor, anthracene. This document, intended for researchers, scientists, and drug development professionals, delineates the formation pathways of this compound, collates quantitative data on its presence in various environmental matrices, and offers detailed experimental protocols for its analysis.

The Genesis of this compound: From Natural Precursors to Environmental Contaminant

The journey of this compound in the environment begins with anthracene, a polycyclic aromatic hydrocarbon (PAH) originating from both natural and anthropogenic sources. Natural sources of anthracene include the incomplete combustion of organic materials in events such as forest fires and volcanic eruptions. Anthropogenic activities, primarily the burning of fossil fuels, significantly contribute to the environmental load of anthracene.

Once in the atmosphere, anthracene undergoes chemical transformations that lead to the formation of this compound. The primary pathway involves the reaction of gas-phase anthracene with nitrogen dioxide (NO₂), a common atmospheric pollutant. This reaction is often facilitated by the presence of particulate matter and influenced by factors such as humidity.

dot```dot graph Formation_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Anthracene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Natural Sources\n(e.g., Forest Fires, Volcanoes)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Anthropogenic Sources\n(e.g., Fossil Fuel Combustion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Atmospheric Nitrogen Dioxide (NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

B -> A; C -> A; A -> E [label="Atmospheric Reaction"]; D -> E; }

Spectroscopic Profile of 2-Nitroanthracene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon of significant interest in environmental and toxicological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The presence of the electron-withdrawing nitro group causes a downfield shift for the protons on the same ring, particularly those in ortho and para positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display signals for the 14 carbon atoms of the anthracene core. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a lower field. The chemical shifts of the other aromatic carbons are also influenced by the nitro group's substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C-2 |

| Data not available | Other aromatic carbons |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the aromatic system and the nitro group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1620-1580 | Medium-Weak | Aromatic C=C stretching |

| ~1530-1500 | Strong | Asymmetric NO₂ stretching |

| ~1350-1330 | Strong | Symmetric NO₂ stretching |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Note: The values presented are typical for aromatic nitro compounds. Specific peak positions may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogeneous mixture is then transferred to a pellet press.

-

A pressure of several tons is applied to form a thin, transparent KBr pellet.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The spectrum is expected to show multiple absorption bands characteristic of the anthracene chromophore, with shifts induced by the nitro substituent.

Table 4: Predicted UV-Vis Spectral Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as ethanol or acetonitrile.

-

Serial dilutions are performed to obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorbance of the sample solutions is measured over a wavelength range of approximately 200-500 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Spectroscopic Data Interpretation and Molecular Structure

The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed picture of the molecular structure of this compound. The logical relationship between these techniques and the information they provide is illustrated in the diagram below.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Thermal Stability and Decomposition of 2-Nitroanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition of 2-Nitroanthracene is limited. This guide is based on established principles of thermal analysis, general knowledge of the decomposition of nitroaromatic compounds, and data from analogous compounds. The quantitative data and decomposition pathways presented should be considered illustrative until specific experimental validation for this compound is available.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of interest in various research fields, including environmental science and toxicology. As with many nitroaromatic compounds, its thermal stability is a critical parameter for safe handling, storage, and processing. The presence of the nitro group, an energetic functional group, can significantly influence the molecule's decomposition profile, potentially leading to rapid exothermic reactions if subjected to elevated temperatures. Understanding the thermal behavior of this compound is therefore essential for assessing its thermal hazards and predicting its fate in thermal processes.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It covers the theoretical background of nitroaromatic decomposition, describes the key experimental techniques used for thermal analysis, and presents plausible decomposition pathways.

Thermal Stability of Nitroaromatic Compounds

The thermal stability of nitroaromatic compounds is primarily dictated by the C-NO₂ bond dissociation energy. The decomposition of these compounds can be initiated by the homolytic cleavage of this bond, which is often the rate-determining step. The stability is also influenced by the number and position of nitro groups on the aromatic ring, as well as the presence of other substituents. In general, increasing the number of nitro groups tends to decrease the thermal stability.

For many nitroaromatic compounds, thermal decomposition is an autocatalytic process, where the initial decomposition products can accelerate further decomposition. This can lead to runaway reactions if not properly controlled.

Quantitative Thermal Decomposition Data

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Conditions |

| Onset Decomposition Temp. (T_onset) | Data Not Available | Heating Rate, Atmosphere |

| Temperature of Max. Weight Loss (T_max) | Data Not Available | Heating Rate, Atmosphere |

| Final Residue at T > 600°C (%) | Data Not Available | Heating Rate, Atmosphere |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Conditions |

| Melting Point (T_m) | ~180.5 °C | Heating Rate, Atmosphere |

| Onset Exotherm Temp. (T_onset) | Data Not Available | Heating Rate, Atmosphere |

| Peak Exotherm Temp. (T_peak) | Data Not Available | Heating Rate, Atmosphere |

| Heat of Decomposition (ΔH_d) | Data Not Available | Heating Rate, Atmosphere |

| Activation Energy (E_a) | Data Not Available | Method (e.g., Kissinger) |

Plausible Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through complex reaction pathways. Based on the known behavior of other nitroaromatic compounds, the initial steps are likely to involve either the homolysis of the C-NO₂ bond or a nitro-nitrite isomerization.

-

C-NO₂ Bond Homolysis: This pathway involves the breaking of the carbon-nitro bond to form an anthracenyl radical and a nitrogen dioxide radical. This is a common initiation step for the decomposition of many nitroaromatic compounds.

-

Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a nitrite group (-ONO). The resulting nitrite is unstable and readily cleaves at the O-NO bond to form an anthracenyloxy radical and nitric oxide.

Following these initial steps, a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and fragmentation of the aromatic ring system, would lead to the formation of various gaseous products such as CO, CO₂, NOx, and water, along with solid carbonaceous residues.

Caption: Plausible initial decomposition pathways for this compound.

Experimental Protocols

The thermal stability and decomposition of this compound would be experimentally investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature and to identify the temperature ranges of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to determine the heat of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher pressures).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The area under the exothermic peak is integrated to determine the heat of decomposition (ΔH_d).

-

By performing experiments at multiple heating rates, the activation energy (E_a) of the decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

Caption: General experimental workflow for TGA and DSC analysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

A very small amount of the this compound sample (micrograms to low milligrams) is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.

-

The decomposition products are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

By conducting pyrolysis at different temperatures, the evolution of different decomposition products as a function of temperature can be studied, providing insights into the decomposition mechanism.

Safety Considerations

Nitroaromatic compounds should be handled with caution due to their potential thermal instability and the hazardous nature of their decomposition products. When conducting thermal analysis, it is crucial to use small sample sizes and to ensure that the experimental setup is adequately ventilated. The potential for rapid pressure buildup in sealed DSC pans should be considered, and appropriate high-pressure crucibles should be used if necessary.

Conclusion

Toxicological Profile of 2-Nitroanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitroanthracene (2-NA), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant toxicological interest due to its mutagenic and potential carcinogenic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound. The document summarizes key findings on its metabolism, genotoxicity, and the molecular mechanisms underlying its toxic effects. All quantitative data are presented in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3586-69-4 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Information not available | |

| Solubility | Information not available |

Toxicology

Acute Toxicity

Subchronic and Chronic Toxicity

Comprehensive subchronic or chronic toxicity and carcinogenicity studies specifically for this compound were not identified in the available literature.

Metabolism and Metabolic Activation

The metabolism of this compound is a critical factor in its toxicity, as it involves metabolic activation to reactive intermediates that can interact with cellular macromolecules.

Experimental Protocol: In Vitro Metabolism with Rat Liver Microsomes

The metabolism of this compound has been investigated using liver microsomes from rats pre-treated with 3-methylcholanthrene, an inducer of cytochrome P450 enzymes.

Protocol: [2]

-

Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats pre-treated with 3-methylcholanthrene.

-

Incubation Mixture: The incubation mixture typically contained this compound, the microsomal preparation, and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation Conditions: Incubations were carried out aerobically at 37°C for a specific duration. For hypoxic conditions, the incubation was performed under a nitrogen atmosphere.

-

Metabolite Extraction: After incubation, the reaction was stopped, and the metabolites were extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: The extracted metabolites were analyzed and identified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways

Under aerobic conditions, this compound is metabolized by rat liver microsomes to several ring-oxidized products. The major metabolic pathway involves both nitroreduction and ring-oxidation.[2]

Identified Aerobic Metabolites: [2]

-

2-NA trans-5,6-dihydrodiol

-

2-NA trans-7,8-dihydrodiol

-

2-NA 7-keto-5,6,7,8-tetrahydro-trans-5,6-diol

-

2-NA 6-keto-5,6,7,8-tetrahydro-trans-7,8-diol

-

2-nitro-9,10-anthraquinone

-

2-NA 5,6,7,8-tetrahydrotetrol

Under hypoxic conditions, the primary metabolite formed is 2-aminoanthracene, a product of nitroreduction.[2] These findings suggest that 2-NA can be activated to mutagenic products through two main pathways: direct nitroreduction and ring-oxidation followed by nitroreduction.[2]

Genotoxicity

This compound has been shown to be mutagenic in bacterial reverse mutation assays.

Ames Test (Salmonella typhimurium)

Experimental Protocol: Ames Test [2][3]

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. For investigating the role of nitroreductases, nitroreductase-deficient strains (e.g., TA98NR) and esterification-deficient strains (e.g., TA98/1,8-DNP₆) are also employed.

-

Metabolic Activation: The assay is conducted both in the presence and absence of a metabolic activation system (S9 mix), which is typically derived from the liver of Aroclor 1254-induced rats.

-

Procedure (Plate Incorporation Method): A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and with or without S9 mix is added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mutagenicity Data

This compound and some of its metabolites have demonstrated mutagenic activity in Salmonella typhimurium strain TA98.[2]

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Activity (revertants/nmol) | Reference |

| This compound | TA98 | - | ~150 | [2] |

| This compound | TA98 | + | ~300 | [2] |

| 2-NA trans-5,6-dihydrodiol | TA98 | - | ~100 | [2] |

| 2-NA trans-5,6-dihydrodiol | TA98 | + | ~250 | [2] |

| 2-NA trans-7,8-dihydrodiol | TA98 | - | ~200 | [2] |

| 2-NA trans-7,8-dihydrodiol | TA98 | + | ~400 | [2] |

| 2-Aminoanthracene | TA98 | - | Not mutagenic | [2] |

| 2-Aminoanthracene | TA98 | + | Mutagenic | [2] |

The mutagenicity of this compound is decreased in nitroreductase-deficient (TA98NR) and O-acetyltransferase-deficient (TA98/1,8-DNP₆) strains, indicating that both nitroreduction and subsequent esterification are crucial steps in its metabolic activation to a mutagen.[2]

Signaling Pathways

Direct experimental evidence specifically linking this compound exposure to the modulation of key signaling pathways such as p53 and MAPK is currently limited in the scientific literature. However, based on the known genotoxic nature of nitro-PAHs and their ability to form DNA adducts, it is plausible that this compound could trigger cellular stress responses that involve these pathways.

Potential Involvement of the p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. Upon activation by genotoxic stress, p53 can induce cell cycle arrest, apoptosis, or senescence. Given that this compound is a mutagen that can lead to the formation of DNA adducts, it is hypothesized that it could activate the p53 pathway.

Potential Involvement of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Various forms of cellular stress, including that induced by DNA-damaging agents, can activate MAPK pathways. It is plausible that exposure to this compound could lead to the activation of specific MAPK pathways, such as the JNK and p38 pathways, which are often associated with stress responses.

Conclusion

This compound is a mutagenic compound that requires metabolic activation to exert its genotoxic effects. The primary mechanisms of activation involve nitroreduction and ring-oxidation. While quantitative data on its acute and chronic toxicity are limited, its mutagenicity in bacterial systems is well-documented. Further research is needed to fully elucidate the specific signaling pathways that are perturbed by this compound and to establish a more complete toxicological profile, including in vivo toxicity and carcinogenicity data. This information is crucial for accurately assessing the potential health risks associated with exposure to this compound.

References

Methodological & Application

Analytical Methods for the Detection of 2-Nitroanthracene in Air Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-nitroanthracene in ambient air samples. This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, and its monitoring in the air is crucial for environmental and health risk assessments. The methods described herein are based on high-performance liquid chromatography with fluorescence detection (HPLC-FLD) following online reduction and gas chromatography with tandem mass spectrometry (GC-MS/MS), providing high sensitivity and selectivity for trace-level detection.

Application Note 1: HPLC with Online Reduction and Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity for the detection of this compound. Since nitro-PAHs are generally not fluorescent, an online reduction step is employed to convert this compound to the highly fluorescent 2-aminoanthracene prior to detection.

Principle: Air particulate matter collected on a filter is extracted, and the extract is injected into an HPLC system. The separated this compound passes through a heated catalytic reduction column where the nitro group is reduced to an amino group. The resulting 2-aminoanthracene is then detected by a fluorescence detector.

Advantages:

-

High sensitivity and selectivity for fluorescent compounds.

-

Robust and widely available instrumentation.

-

Relatively lower cost compared to mass spectrometry.

Application Note 2: Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides exceptional selectivity and sensitivity, making it a powerful tool for the analysis of this compound in complex environmental matrices. The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.

Principle: Following extraction and cleanup, the sample is injected into a gas chromatograph for separation. The this compound is then ionized, and specific precursor ions are selected and fragmented. The resulting product ions are monitored for highly specific and sensitive quantification.

Advantages:

-

Excellent selectivity and specificity due to MRM.

-

High sensitivity, capable of detecting trace levels of the analyte.

-

Provides structural confirmation of the analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of nitro-PAHs using HPLC-FLD and GC-MS/MS. While specific data for this compound is limited in the literature, these values for other nitro-PAHs serve as a reference for expected method performance.

Table 1: Typical Performance Characteristics of the HPLC-FLD Method for Nitro-PAHs

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L |

| Recovery | 80 - 110% |

| Precision (RSD) | < 10% |

Table 2: Typical Performance Characteristics of the GC-MS/MS Method for Nitro-PAHs

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Experimental Protocols

Air Sample Collection

This protocol is based on standard methods for collecting airborne particulate matter, such as EPA Method TO-13A.[1]

Materials:

-

High-volume air sampler

-

Quartz fiber filters (pre-baked at 550°C for 24 hours)

-

Filter holder cassette

-

Aluminum foil

Protocol:

-

Handle the pre-baked quartz fiber filter only with clean forceps in a clean environment.

-

Place the filter in the filter holder cassette.

-

Install the cassette onto the high-volume air sampler.

-

Operate the sampler for 24 hours at a constant flow rate (e.g., 1.13 m³/min).

-

After sampling, carefully remove the filter from the cassette using forceps.

-

Fold the filter in half with the exposed side inward.

-

Wrap the folded filter in aluminum foil, label it, and store it at -20°C until extraction.

Sample Preparation: Extraction and Cleanup

Materials:

-

Soxhlet extraction apparatus

-

Round-bottom flask

-

Extraction thimbles

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane, HPLC grade

Protocol:

-

Place the folded quartz fiber filter into an extraction thimble.

-

Add the thimble to the Soxhlet extractor.

-

Pour 300 mL of DCM into the round-bottom flask.

-

Extract the sample for 18-24 hours at 4-6 cycles per hour.

-

After extraction, allow the extract to cool.

-

Dry the extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Cleanup (if necessary): a. Prepare a silica gel column. b. Apply the concentrated extract to the column. c. Elute with a suitable solvent mixture (e.g., hexane:DCM). d. Collect the fraction containing this compound. e. Concentrate the cleaned extract to a final volume of 1 mL.

Diagram of Sample Collection and Preparation Workflow

Analytical Protocol: HPLC with Online Reduction and Fluorescence Detection

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Post-column online reduction system with a catalytic reducer column (e.g., platinum or rhodium catalyst)

-

Fluorescence detector

Chromatographic Conditions:

-

Analytical Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with Methanol/Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Reduction Column Temperature: 90°C

-

Fluorescence Detector Wavelengths (for 2-aminoanthracene):

-

Excitation: ~250 nm

-

Emission: ~430 nm

-

Protocol:

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile).

-

Set up the HPLC system with the specified conditions.

-

Equilibrate the column and the online reduction system until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify and quantify this compound based on the retention time and peak area of the corresponding 2-aminoanthracene peak in the chromatogram.

Analytical Protocol: GC-MS/MS

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Tandem mass spectrometer (triple quadrupole)

GC Conditions:

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 10 min.[2]

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 300°C[2]

-

MRM Transitions for this compound (C₁₄H₉NO₂ - MW: 223.23):

-

Proposed transitions based on common fragmentation of nitroaromatics:

-

Precursor Ion (m/z): 223 (M⁺)

-

Product Ion 1 (m/z): 193 ([M-NO]⁺)

-

Product Ion 2 (m/z): 177 ([M-NO₂]⁺)

-

Product Ion 3 (m/z): 165 ([M-NO-CO]⁺)

-

-

Protocol:

-

Prepare calibration standards of this compound.

-

Set up the GC-MS/MS system with the specified conditions and optimize the MRM transitions for this compound.

-

Inject the calibration standards to create a calibration curve.

-

Inject the prepared sample extracts.

-

Identify and quantify this compound based on the retention time and the response of the selected MRM transitions.

Diagram of Analytical Workflows

References

Application Note: Analysis of 2-Nitroanthracene in Diesel Exhaust using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of 2-nitroanthracene in diesel exhaust particulate matter by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, environmental scientists, and drug development professionals investigating the presence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental samples. The protocol details sample collection, Soxhlet extraction, solid-phase extraction (SPE) cleanup, and GC-MS analysis parameters. Representative quantitative data for nitro-PAHs in diesel particulate matter are presented.

Introduction

Diesel engine exhaust is a significant source of airborne particulate matter, which contains a complex mixture of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs).[1][2] Nitro-PAHs are of particular concern due to their mutagenic and carcinogenic properties.[1] this compound is a nitro-PAH that has been identified in diesel exhaust and requires sensitive and selective analytical methods for its quantification. This application note describes a robust and validated method for the analysis of this compound in diesel exhaust particulates using GC-MS.

Experimental Protocol

Sample Collection

Diesel exhaust particulate matter is collected from the exhaust stream of a diesel engine. For this protocol, samples are collected on Pallflex Teflon-coated glass fiber filters (47 mm). The engine exhaust is diluted approximately 30:1 with filtered air in a dilution tunnel before being drawn through the filters.[1]

Sample Extraction

A Soxhlet extraction procedure is employed to extract the organic compounds from the diesel particulate matter.[2]

-

Transfer the filter containing the diesel exhaust particulate to a 25 x 80 mm cellulose extraction thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 250 mL of dichloromethane (DCM) to the boiling flask.

-

Extract the sample for a minimum of 16 hours in the dark to prevent photodecomposition of sensitive analytes.[1]

-

After extraction, allow the extract to cool.

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

Sample Cleanup and Fractionation

To isolate the nitro-PAH fraction from the complex diesel extract, a two-step cleanup process involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is utilized.[3][4]

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with DCM.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute the cartridge with DCM to collect the aromatic fraction.

-

-

High-Performance Liquid Chromatography (HPLC) Fractionation:

-

Further fractionate the aromatic fraction using a semi-preparative silica HPLC column.

-

Use dichloromethane as the mobile phase at a flow rate of 1.5 mL/min.[1]

-

Monitor the column effluent at 254 nm.

-

Collect the fraction containing the nitro-PAHs. The retention time window for the nitro-PAH fraction can be determined by running a standard mixture of nitro-PAHs.[1]

-

Concentrate the collected nitro-PAH fraction to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.

-

GC-MS Analysis

The final analysis is performed using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 2 minutes.

-

Ramp 1: Increase to 160°C at 40°C/min, hold for 1 minute.

-

Ramp 2: Increase to 275°C at 3°C/min, hold for 10 minutes.[1]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide increased sensitivity and selectivity for nitro-PAHs.[3][4][5]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

-

SIM Ions for this compound (m/z): The molecular ion and characteristic fragment ions of this compound should be monitored. For EI, characteristic ions for 9-nitroanthracene include m/z 223 (M+), 193 ([M-NO]+), and 177 ([M-NO2]+).[2]

-

Data Presentation

The following table summarizes representative concentrations of selected nitro-PAHs, including the isomeric group of nitroanthracenes/nitrophenanthrenes, found in diesel exhaust particulate matter.

| Analyte | Concentration Range (µg/g of particulate) | Reference |

| 1-Nitronaphthalene | Not reliably measured due to interference[1] | [1] |

| 2-Nitrofluorene | Interfering peaks precluded low-level measurements[1] | [1] |

| 9-Nitroanthracene | Interfering peaks precluded low-level measurements[1] | [1] |

| 1-Nitropyrene | 19.8 ± 1.1 | [3] |

| Dinitropyrenes | 1 - 3 | [3] |

Note: Specific quantitative data for this compound is often challenging due to co-elution with other isomers and interferences from the complex matrix of diesel exhaust. The values presented are indicative of the levels of nitro-PAHs found in standard reference materials and diesel particulate samples.

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described protocol provides a reliable and sensitive method for the determination of this compound in diesel exhaust particulate matter. The combination of Soxhlet extraction, multi-step cleanup, and GC-MS analysis ensures accurate quantification of this and other nitro-PAHs. This methodology is crucial for assessing the environmental impact of diesel emissions and for toxicological studies.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. Determination of nitrated polycyclic aromatic hydrocarbons in diesel particulate-related standard reference materials by using gas chromatography/mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocol for the Ames Test with 2-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames test, also known as the bacterial reverse mutation assay, is a widely used and rapid screening method to assess the mutagenic potential of chemical compounds.[1] Developed by Bruce N. Ames, the test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-) and therefore unable to grow on a histidine-deficient medium.[2][3] Mutagenic substances can cause a reverse mutation (reversion) to the wild-type phenotype (His+), allowing the bacteria to grow and form colonies on a histidine-deficient agar plate. This application note provides a detailed protocol for conducting the Ames test with 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon.

Many chemicals, including this compound, are not mutagenic in their native form but can be converted into mutagens by metabolic processes in the body.[2] To mimic this, the Ames test is often performed with and without a metabolic activation system, typically a liver extract from rats (S9 fraction), which contains a variety of enzymes.

Data Presentation

The mutagenic potential of this compound is quantified by counting the number of revertant colonies at various concentrations of the test substance, both in the presence and absence of an S9 metabolic activation system. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. The data should be summarized in a clear and structured table for easy comparison.

Illustrative Data: The following table presents a representative dataset for the Ames test with this compound using Salmonella typhimurium strains TA98 and TA100. This data is for illustrative purposes only, and researchers must generate their own data for their specific experimental conditions.

| Concentration of this compound (µ g/plate ) | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| 0 (Vehicle Control) | TA98 | - | 25 ± 4 | 1.0 |

| 1 | TA98 | - | 55 ± 6 | 2.2 |

| 5 | TA98 | - | 120 ± 11 | 4.8 |

| 10 | TA98 | - | 250 ± 18 | 10.0 |

| 50 | TA98 | - | 480 ± 25 | 19.2 |

| 0 (Vehicle Control) | TA98 | + | 30 ± 5 | 1.0 |

| 1 | TA98 | + | 75 ± 8 | 2.5 |

| 5 | TA98 | + | 180 ± 15 | 6.0 |

| 10 | TA98 | + | 390 ± 22 | 13.0 |

| 50 | TA98 | + | 750 ± 31 | 25.0 |

| 0 (Vehicle Control) | TA100 | - | 130 ± 12 | 1.0 |

| 1 | TA100 | - | 145 ± 14 | 1.1 |

| 5 | TA100 | - | 160 ± 15 | 1.2 |

| 10 | TA100 | - | 180 ± 16 | 1.4 |

| 50 | TA100 | - | 210 ± 19 | 1.6 |

| 0 (Vehicle Control) | TA100 | + | 140 ± 13 | 1.0 |

| 1 | TA100 | + | 250 ± 20 | 1.8 |

| 5 | TA100 | + | 450 ± 28 | 3.2 |

| 10 | TA100 | + | 880 ± 35 | 6.3 |

| 50 | TA100 | + | 1500 ± 45 | 10.7 |

SD: Standard Deviation

Experimental Protocols

This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test.[1][4]

Materials

-

Test Substance: this compound

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). Other strains like TA1535 and TA1537 can also be included.[4]

-

Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and cofactor solution (NADP and Glucose-6-phosphate).

-

Media and Reagents:

-

Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)

-

Top agar (0.6% agar, 0.5% NaCl, with a trace of histidine and biotin)

-

Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

-

Positive controls:

-

Without S9 activation: 2-nitrofluorene for TA98, sodium azide for TA100.

-

With S9 activation: 2-aminoanthracene for TA98 and TA100.

-

-

Negative/Vehicle control (e.g., DMSO)

-

-

Equipment:

-

Incubator (37°C)

-

Shaking water bath or incubator

-

Autoclave

-

Sterile glassware and plasticware

-

Micropipettes

-

Vortex mixer

-

Methods

1. Preparation of Bacterial Cultures:

-

Inoculate each Salmonella typhimurium strain into nutrient broth.

-

Incubate overnight at 37°C with shaking until the culture reaches a density of approximately 1-2 x 10⁹ cells/mL.

2. Preparation of Test Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution to achieve the desired final concentrations on the plates.

3. Ames Test Procedure (Plate Incorporation Method):

-

To a sterile tube, add in the following order:

-

2 mL of molten top agar (kept at 45°C)

-

0.1 mL of the appropriate bacterial culture

-

0.1 mL of the test solution (or positive/negative control)

-

0.5 mL of S9 mix (for tests with metabolic activation) or 0.5 mL of phosphate buffer (for tests without metabolic activation).

-

-

Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.

-

Tilt and rotate the plate to ensure an even distribution of the top agar.

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.

4. Data Collection and Analysis:

-

After incubation, count the number of revertant colonies on each plate.

-

For each concentration, calculate the mean number of revertant colonies and the standard deviation from triplicate plates.

-

Calculate the fold increase in revertant colonies compared to the negative control.

-

A positive result is generally considered when there is a dose-dependent increase in the number of revertants and a two-fold or greater increase over the background at one or more concentrations.

Mandatory Visualizations

Metabolic Activation of this compound

The mutagenicity of this compound is primarily due to its metabolic activation. The initial step involves the reduction of the nitro group, a reaction catalyzed by bacterial nitroreductases. This is followed by further enzymatic reactions that can lead to the formation of a reactive nitrenium ion, which can then form adducts with DNA, leading to mutations.

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for the Ames Test

The following diagram outlines the key steps in the Ames test protocol.

Caption: Experimental workflow of the Ames test.

References

- 1. youtube.com [youtube.com]

- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Studying the Photochemical Degradation of 2-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the photochemical degradation of 2-nitroanthracene. The protocols outlined below detail the experimental setup, analytical methodologies, and data interpretation necessary to investigate the kinetics, mechanisms, and products of its photodegradation.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Understanding its photochemical fate is crucial for environmental risk assessment and for evaluating the stability of drug candidates or intermediates that may contain this or similar structural motifs. Photodegradation is a key transformation process for many organic compounds in the environment, primarily driven by the absorption of light, which can lead to the formation of various photoproducts.[1] This process can be influenced by several factors, including the wavelength of light, the solvent, and the presence of other substances.

Principle of Photochemical Degradation

The photochemical degradation of a molecule begins with the absorption of a photon of light, leading to an electronically excited state. This excited molecule can then undergo various processes, including:

-

Direct Photolysis: The excited molecule directly transforms into products.

-

Indirect Photolysis: The excited molecule reacts with other molecules in the medium (e.g., solvent, oxygen) to form reactive species, which then degrade the molecule.

-

Energy Transfer: The excited molecule transfers its energy to another molecule, which then undergoes a reaction.

For nitroaromatic compounds, a common photochemical reaction is the nitro-nitrite rearrangement, where the nitro group (-NO2) isomerizes to a nitrite group (-ONO), which can then lead to further degradation products.[2][3]

Experimental Protocols

-

This compound (high purity)

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Photoreactor equipped with a specific wavelength light source (e.g., Xenon lamp with filters or LEDs)

-

Quartz cuvettes or reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

UV-Vis Spectrophotometer

-

pH meter

-

Standard laboratory glassware

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.

-

From the stock solution, prepare working solutions of the desired concentration (e.g., 10 mg/L) in the solvent to be used for the degradation study (e.g., acetonitrile, methanol, or a water/acetonitrile mixture).

-

Transfer a known volume of the this compound working solution into a quartz reaction vessel.

-

Place the vessel in the photoreactor at a controlled temperature.

-

Before irradiation, take an initial sample (t=0) to determine the starting concentration.

-

Start the irradiation with a light source of a specific wavelength or wavelength range. The choice of wavelength should be based on the UV-Vis absorption spectrum of this compound.

-

Withdraw aliquots of the sample at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Analyze the collected samples immediately by HPLC to determine the concentration of remaining this compound.

-

For identification of degradation products, a separate, more concentrated solution can be irradiated for a longer period, followed by analysis using GC-MS or LC-MS.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[4] It is the number of molecules degraded per photon absorbed.

-

Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source under the same experimental conditions as the this compound degradation.

-

Light Absorption: Measure the fraction of light absorbed by the this compound solution at the irradiation wavelength using a UV-Vis spectrophotometer.

-

Degradation Rate: Determine the initial rate of degradation of this compound from the concentration vs. time data.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of this compound degraded per unit time) / (moles of photons absorbed per unit time)

Note: As no specific experimental data for the quantum yield of this compound was found, this protocol provides the general methodology. The actual quantum yield will need to be determined experimentally.

Analytical Methods

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength corresponding to a major absorption peak of this compound (determine by UV-Vis spectroscopy).

-

Quantification: Use a calibration curve prepared from standard solutions of this compound.

-

Sample Preparation: The irradiated solution may need to be concentrated and/or derivatized before GC-MS analysis.

-

Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp to separate the parent compound and its degradation products.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Identification: Compare the mass spectra of the detected peaks with mass spectral libraries (e.g., NIST) and with the expected fragmentation patterns of potential degradation products.

Data Presentation

| Time (min) | Concentration (mg/L) | ln(C/C₀) |

| 0 | 10.0 | 0 |

| 15 | 8.5 | -0.16 |

| 30 | 7.2 | -0.33 |

| 60 | 5.2 | -0.65 |

| 120 | 2.7 | -1.31 |

| 240 | 0.7 | -2.66 |

| Note: The data presented is hypothetical and for illustrative purposes only. Actual data must be obtained from experiments. |

The degradation of many organic compounds follows pseudo-first-order kinetics. A plot of ln(C/C₀) versus time should yield a straight line, the slope of which is the negative of the rate constant (k).

| Solvent | Wavelength (nm) | Quantum Yield (Φ) |

| Acetonitrile | 350 | Value to be determined |